molecular formula C19H17FN2O3 B2740228 2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946340-61-0

2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2740228
CAS No.: 946340-61-0
M. Wt: 340.354
InChI Key: WALDABLLXSVDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule featuring an isoxazole core linked to a 4-fluorophenoxy acetamide chain. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities . Specifically, the 3-methylisoxazole moiety, when connected via a methylene bridge to an acetamide group, is a recognized pharmacophore in biochemical probe design . This molecular architecture suggests potential for researchers to investigate its utility in various biological assays. The compound's structure, which incorporates a p-tolyl group on the isoxazole ring and a fluorinated phenoxy side chain, may be of interest in the development of novel ligands for various therapeutic targets . Given the demonstrated role of heterocyclic compounds in targeting nuclear receptors like PPARs and kinases , this acetamide derivative represents a valuable chemical tool for basic research and early-stage drug discovery efforts. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-13-2-4-14(5-3-13)18-10-16(22-25-18)11-21-19(23)12-24-17-8-6-15(20)7-9-17/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALDABLLXSVDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 5-(p-tolyl)isoxazole can be prepared by reacting p-tolyl nitrile oxide with an appropriate alkyne under controlled conditions.

  • Attachment of the Fluorophenoxy Group: : The 4-fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluorophenol with a suitable leaving group, such as a halide, in the presence of a base.

  • Formation of the Acetamide Linkage: : The final step involves coupling the isoxazole derivative with the fluorophenoxy derivative via an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the p-tolyl group.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the isoxazole ring and fluorophenoxy group suggests it may interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity, while the isoxazole ring might interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Modifications Key Substituents Biological Activity (if reported) Reference
2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (Target Compound) Acetamide backbone with 4-fluorophenoxy and 5-(p-tolyl)isoxazole 4-Fluorophenoxy, p-tolyl Not explicitly reported
2-(4-isopropyl-3-methylphenoxy)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Acetamide backbone with sulfamoyl-linked phenyl and substituted phenoxy 4-Isopropyl-3-methylphenoxy, sulfamoyl, 5-methylisoxazole Antimicrobial (hypothesized)
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Simplified sulfonamide-acetamide hybrid Sulfamoyl, 5-methylisoxazole Enzyme inhibition (e.g., carbonic anhydrase)
2-(2-methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide Methoxyphenoxy and sulfamoyl modifications 2-Methoxyphenoxy, sulfamoyl, 5-methylisoxazole Antibacterial (in silico predictions)
2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole-acetamide hybrid with ethoxyphenyl and morpholine-carbonyl groups Ethoxyphenyl, morpholine-carbonyl, fluoroaniline Anti-proliferative (cancer cell lines)

Key Structural-Activity Relationships (SAR)

Fluorine Substitution: The 4-fluorophenoxy group in the target compound likely enhances metabolic stability and target binding affinity compared to non-fluorinated analogs (e.g., methoxy or ethoxy derivatives in and ) .

Isoxazole vs. Indazole Cores : Isoxazole-based acetamides (e.g., the target compound) may favor enzyme inhibition, while indazole derivatives () exhibit stronger anti-proliferative effects due to deeper hydrophobic interactions .

Sulfamoyl Linkage : Sulfamoyl groups () introduce hydrogen-bonding capacity, critical for interactions with polar residues in enzyme active sites .

Biological Activity

2-(4-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₉H₁₇FN₂O₃
Molecular Weight: 340.3 g/mol
CAS Number: 946340-61-0

The compound features a fluorophenyl group , an isoxazole ring , and an acetamide moiety , which contribute to its biological activity. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can affect the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring: Synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Fluorophenyl Group: Achieved via nucleophilic aromatic substitution.
  • Formation of the Acetamide Moiety: Typically formed through amidation involving an amine and an acyl chloride.

Optimizing these synthetic routes is crucial for achieving high yield and purity, which can be accomplished using various catalysts and purification techniques such as chromatography.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown promising antiproliferative effects against various cancer cell lines. In one study, compounds with a p-fluorophenyl group demonstrated IC₅₀ values exceeding 9 μM against multiple cell lines, indicating moderate activity compared to more potent derivatives .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (μM)
4bHeLa>9
4dA54925
4iRS4;11<1

This data suggests that modifications in substituents can significantly influence biological activity. For example, replacing halogens with electron-donating groups improved antiproliferative activity significantly .

The mechanism through which this compound exerts its effects may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • In Vitro Evaluation:
    A study evaluating similar isoxazole derivatives demonstrated low cytotoxicity in non-tumoral human cells while exhibiting significant toxicity against various cancer cell lines. For instance, derivatives showed IC₅₀ values greater than 10 μM in peripheral blood lymphocytes (PBL), indicating a favorable therapeutic index .
  • Antimicrobial Activity:
    Research on isoxazole derivatives has also indicated antimicrobial properties, suggesting that compounds like this compound may provide a dual role in both anticancer and antimicrobial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.